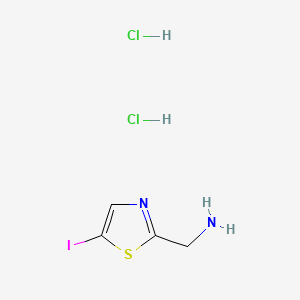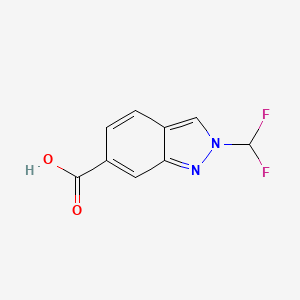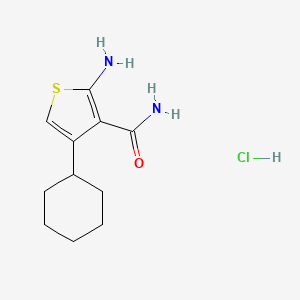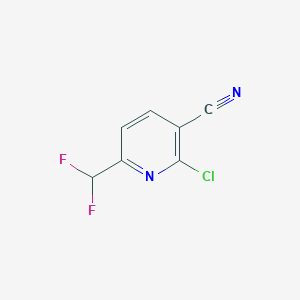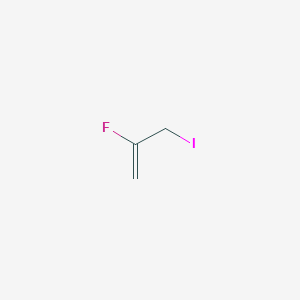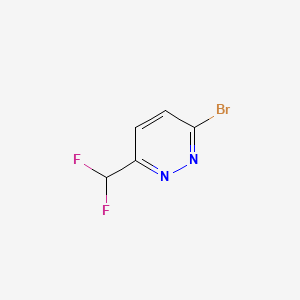
(5-Cyano-1H-pyrrol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyano-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with a cyano substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an appropriate pyrrole derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Cyano-1H-pyrrol-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
科学的研究の応用
(5-Cyano-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (5-Cyano-1H-pyrrol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The cyano group can also participate in various nucleophilic substitution reactions, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: A similar compound with a methyl group at the 1-position instead of a hydrogen atom.
Cyclobutylboronic Acid: Another boronic acid with a different ring structure.
Uniqueness
(5-Cyano-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrrole ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block for the synthesis of various complex molecules.
特性
分子式 |
C5H5BN2O2 |
|---|---|
分子量 |
135.92 g/mol |
IUPAC名 |
(5-cyano-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O2/c7-2-5-1-4(3-8-5)6(9)10/h1,3,8-10H |
InChIキー |
KUMAXYOZNAYRFF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CNC(=C1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


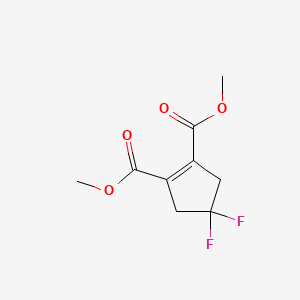
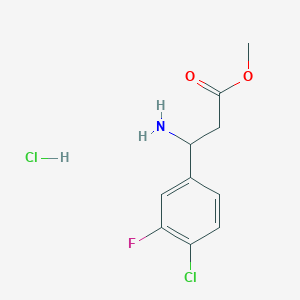

![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
